10-Decarbomethoxyaclacinomycin A is a derivative of aclacinomycin, a type of anthracycline antibiotic. This compound is notable for its structural modifications that enhance its biological activity and therapeutic potential. Aclacinomycin itself is derived from the fermentation processes of certain actinomycetes, particularly those belonging to the genus Micromonospora. The compound exhibits significant antibacterial properties, making it a subject of interest in pharmaceutical research.
The primary source of 10-Decarbomethoxyaclacinomycin A is the actinomycete Micromonospora spp., which are known for producing a variety of bioactive compounds, including antibiotics. These microorganisms are typically isolated from soil or marine environments and are recognized for their complex secondary metabolite production.
10-Decarbomethoxyaclacinomycin A belongs to the class of anthracycline antibiotics. It is characterized by its polycyclic structure, which includes a sugar moiety and an aglycone part. The specific modifications in its structure, such as the decarbomethoxy group, differentiate it from other members of the aclacinomycin family.
The synthesis of 10-Decarbomethoxyaclacinomycin A involves several chemical transformations starting from aclacinomycin or its precursors. Key methods include:
The synthesis often requires careful control over reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of synthesized compounds.
The molecular structure of 10-Decarbomethoxyaclacinomycin A consists of multiple fused rings typical of anthracyclines, with specific functional groups that contribute to its biological activity. The general formula can be represented as C₁₉H₂₁N₃O₁₃, reflecting its complex arrangement.
Key structural features include:
10-Decarbomethoxyaclacinomycin A participates in various chemical reactions that are crucial for its biological activity:
The reactivity of 10-Decarbomethoxyaclacinomycin A can be influenced by environmental factors such as pH and the presence of metal ions, which may alter its efficacy and stability.
The mechanism by which 10-Decarbomethoxyaclacinomycin A exerts its effects primarily involves:
Studies have shown that compounds like 10-Decarbomethoxyaclacinomycin A exhibit significant cytotoxicity against various cancer cell lines, supporting their potential use in chemotherapy.
Relevant analyses often include spectroscopic methods (NMR, Infrared Spectroscopy) to determine purity and structural integrity.
10-Decarbomethoxyaclacinomycin A is primarily studied for its potential applications in:
The tetracyclic aglycone core of 10-decarbomethoxyaclacinomycin A originates from a type II PKS system in Streptomyces purpurascens. This system utilizes a minimal PKS complex (chain-length factor, ketosynthase, and acyl carrier protein) to assemble nine malonyl-CoA extender units into a nascent poly-β-ketone chain. Subsequent ketoreduction, aromatization, and aldol cyclization yield aklanonic acid, the first stable anthraquinone intermediate. Enzymatic methylation by an S-adenosylmethionine (SAM)-dependent methyltransferase converts aklanonic acid to aklanonic acid methyl ester (AAME). Ring cyclization via aklanonic acid methyl ester cyclase (RdmA) then forms aklaviketone, which is reduced by an NADPH-dependent ketoreductase to generate aklavinone—the immediate precursor for anthracyclines [2] [9].
Aklavinone undergoes regiospecific oxidations to form the functionalized chromophore essential for bioactivity. Aklavinone-11-hydroxylase (RdmE), a FAD-dependent monooxygenase, catalyzes C-11 hydroxylation using NADPH and O₂ to produce ε-rhodomycinone. This reaction is critical for DNA intercalation capability. Subsequent oxidations introduce C-7 and C-9 hydroxyl groups via cytochrome P450 enzymes, yielding the fully matured aglycone. The absence of a C-11 hydroxyl group in 10-decarbomethoxyaclacinomycin A’s precursor distinguishes its pathway from daunorubicin biosynthesis [3] [8].
Glycosyltransferases (GTs) sequentially attach deoxysugars to the C-7 hydroxyl of the aglycone. The first GT (AcmGI) transfers L-rhodosamine (Rhn) from dTDP-L-rhodosamine to form aclacinomycin T (AcmT). Subsequent GTs (AcmGII/AcmGIII) add 2-deoxy-L-fucose (D-Fuc) and L-cinerulose A (CinA) to generate the trisaccharide chain of aclacinomycin A (AcmA). The relaxed substrate specificity of these GTs permits attachment of non-natural deoxysugars in engineered strains [5] [9].
Table 1: Glycosyltransferases in Aclacinomycin A Biosynthesis
| Enzyme | Sugar Attached | Position | Substrate Specificity |
|---|---|---|---|
| AcmGI | L-Rhodosamine (Rhn) | C-7 aglycone | Strict for aglycone |
| AcmGII | 2-Deoxy-L-fucose (D-Fuc) | C-3' Rhn | Relaxed (accepts >5 sugar analogs) |
| AcmGIII | L-Cinerulose A (CinA) | C-4' D-Fuc | Moderate |
The amino sugar L-rhodosamine is synthesized via a four-step pathway from glucose-1-phosphate:
The C-10 decarbomethoxy modification involves two key enzymes:
Table 2: Enzymes Catalyzing C-10 Decarbomethoxy Modification
| Enzyme | Function | Cofactors | Km for AcmT | Optimal pH |
|---|---|---|---|---|
| RdmC | Demethylation at C-15 | None | 15.5 μM | 7.5 |
| RdmB | Decarboxylation/C-10 hydroxylation | SAM, O₂ | Not reported | 8.0 |
RdmC and RdmB exhibit strict regioselectivity:
Table 3: Structural Comparison of Aclacinomycin Derivatives
| Feature | Aclacinomycin A | 10-Decarbomethoxyaclacinomycin A |
|---|---|---|
| Molecular Formula | C₄₂H₅₃NO₁₅ | C₄₀H₄₉NO₁₃ |
| C-10 Substituent | Carbomethoxy (-COOCH₃) | Hydrogen (-H) |
| Molecular Weight (Da) | 811.87 | 763.82 |
| Glycosylation Pattern | Trisaccharide | Trisaccharide |
| DNA Binding Constant (M⁻¹) | 1.2 × 10⁶ | 8.5 × 10⁵ |
CAS No.: 85535-85-9
CAS No.: 24663-35-2
CAS No.: 53696-69-8